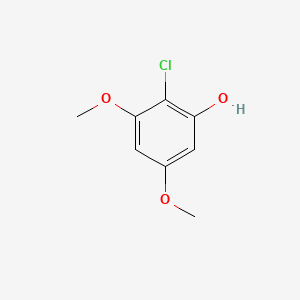

2-Chloro-3,5-dimethoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZNREKNBHZYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537273 | |

| Record name | 2-Chloro-3,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-21-8 | |

| Record name | 2-Chloro-3,5-dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyphenol (CAS No. 18113-21-8)

This guide provides a comprehensive technical overview of 2-Chloro-3,5-dimethoxyphenol, a substituted phenol of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical properties, synthesis, spectroscopic characterization, and its emerging role as a versatile building block in medicinal chemistry.

Core Compound Identity and Properties

Chemical Name: this compound CAS Number: 18113-21-8[1][2][3] Molecular Formula: C₈H₉ClO₃ Molecular Weight: 188.61 g/mol [3]

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to light yellow crystalline solid | Supplier Data |

| Melting Point | 72-76 °C | Supplier Data |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | General Knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The primary synthetic route to this compound involves the electrophilic chlorination of the electron-rich aromatic ring of 3,5-dimethoxyphenol. The methoxy groups are activating and ortho-, para-directing. Due to steric hindrance from the existing substituents, chlorination is directed to the C2 position. A common and effective method utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent.[4][5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3,5-Dimethoxyphenol (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyphenol (1.0 equivalent).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

-

Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NCS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of acetonitrile).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for its use in further applications. Below is a summary of the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to two aromatic protons (singlets or doublets), two methoxy groups (singlets), and a phenolic hydroxyl group (a broad singlet). |

| ¹³C NMR | Signals for eight distinct carbon atoms, including two methoxy carbons, and six aromatic carbons (four CH and two C-O/C-Cl). |

| IR (Infrared) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1600 cm⁻¹), and C-O stretching (~1200 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a chlorine atom. |

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloro-3,5-dimethoxyphenyl moiety is a valuable pharmacophore in the design of various bioactive molecules. The presence of the chlorine atom and methoxy groups can influence the compound's lipophilicity, electronic properties, and metabolic stability, making it a key building block in the synthesis of potential therapeutic agents.

Role as a Key Intermediate in Kinase Inhibitors

The substituted phenyl ring of this compound can serve as a crucial component in the development of kinase inhibitors. For instance, derivatives containing a (2,4-dichloro-5-methoxyphenyl)amino group have shown inhibitory activity against Src kinase, a protein implicated in cancer progression.[6] The specific substitution pattern on the phenyl ring is often critical for achieving high potency and selectivity.

Precursor for Anticancer Agents

Research has demonstrated that complex heterocyclic compounds synthesized from chloro- and methoxy-substituted phenols exhibit significant anticancer activity. For example, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, displayed potent cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[7] This highlights the potential of this compound as a starting material for the synthesis of novel anticancer drug candidates.

Foundation for Antibacterial Agents

The structural motif of a substituted benzyl ring, similar to that which can be derived from this compound, is present in certain antibacterial agents. For example, analogues of trimethoprim, a well-known antibacterial drug, featuring a 3,5-dimethoxy-4'-substituted-benzyl group have been synthesized and evaluated for their antibacterial properties.[8] This suggests that this compound could be a valuable precursor for the development of new antibacterial compounds.

Logical Flow of Application in Drug Design

Caption: Logical progression from this compound to potential therapeutic agents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the strategic placement of its functional groups make it an attractive starting point for the creation of complex molecules with a range of biological activities. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. 18113-21-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound(WXC05665) | 18113-21-8 [chemicalbook.com]

- 3. This compound(WXC05665) synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyphenol: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-Chloro-3,5-dimethoxyphenol (CAS No. 18113-21-8), a substituted phenolic compound of interest to researchers in synthetic chemistry and drug discovery. Due to its specific substitution pattern—a chlorine atom ortho to the hydroxyl group and two meta-directing methoxy groups—this molecule presents unique electronic and steric properties that make it a valuable, albeit not widely documented, building block. This document details a robust synthesis strategy, outlines protocols for its structural verification and purification, discusses its potential biological relevance based on related structures, and provides essential safety and handling information.

Molecular Identity and Physicochemical Properties

This compound is a chlorinated aromatic compound. The strategic placement of its functional groups—a nucleophilic hydroxyl, an electron-withdrawing chlorine, and two electron-donating methoxy groups—creates a distinct electronic environment on the aromatic ring, influencing its reactivity and potential biological interactions. Key identifiers and predicted properties are summarized below.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 18113-21-8 | [1][3] |

| Molecular Formula | C₈H₉ClO₃ | [1][4] |

| Molecular Weight | 188.61 g/mol | [1][4] |

| MDL Number | MFCD02114288 | [1] |

| Predicted Density | 1.275 ± 0.06 g/cm³ | ChemicalBook |

| Predicted Melting Point | 60 °C | ChemBK |

| Storage | Sealed in dry, room temperature | [1] |

| SMILES Code | OC1=CC(OC)=CC(OC)=C1Cl | [1] |

Synthesis Protocol: Electrophilic Chlorination of 3,5-Dimethoxyphenol

While specific literature detailing the synthesis of this compound is sparse, a logical and effective approach is the direct electrophilic aromatic substitution of its precursor, 3,5-dimethoxyphenol.[5][6] The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups. With the para position blocked by a methoxy group (relative to the other methoxy group), and the positions ortho to the hydroxyl group being the most activated and sterically accessible, chlorination is expected to occur regioselectively at the C2 position.

Sulfuryl chloride (SO₂Cl₂) is an effective and manageable chlorinating agent for activated phenols, often used with a non-protic solvent like dichloromethane (DCM) or in the absence of a catalyst for highly activated rings.[2][7]

Step-by-Step Methodology

Objective: To synthesize this compound via regioselective chlorination of 3,5-dimethoxyphenol.

Materials:

-

3,5-Dimethoxyphenol (CAS: 500-99-2)

-

Sulfuryl chloride (SO₂Cl₂) (CAS: 7791-25-5)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyphenol (10.0 g, 64.9 mmol) in 100 mL of anhydrous dichloromethane.

-

Temperature Control (Causality): Cool the flask in an ice bath to 0 °C. This is a critical step. Electrophilic chlorination of highly activated phenols is extremely exothermic and rapid. Lowering the temperature helps to control the reaction rate, preventing over-chlorination and the formation of undesired byproducts.

-

Reagent Addition: While stirring vigorously, add sulfuryl chloride (5.5 mL, 68.1 mmol, 1.05 equivalents) dropwise via a dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C throughout the addition. The slight molar excess of SO₂Cl₂ ensures the complete consumption of the starting material.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Quenching (Self-Validation): Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of cold water. Subsequently, add 50 mL of saturated NaHCO₃ solution portion-wise to neutralize any remaining acidic components (HCl and SO₂Cl₂). Effervescence will be observed; ensure adequate venting.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification and Structural Characterization

Purification of the crude product is essential to remove unreacted starting materials and any potential isomers. Following purification, a suite of analytical techniques must be employed to unequivocally confirm the chemical structure and assess purity.

Purification Protocol: Flash Column Chromatography

Rationale: Flash chromatography is the standard method for purifying organic compounds of moderate polarity. It separates components based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent system).

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.

Structural Characterization Protocol

As experimental spectral data for this specific compound is not widely available in public databases, the following protocol outlines the necessary steps for its structural elucidation.

Objective: To confirm the identity and purity of the synthesized this compound.

Methodology:

-

Sample Preparation: Prepare separate, dilute solutions of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis and in a suitable solvent for mass spectrometry and IR spectroscopy.

-

¹H NMR Spectroscopy:

-

Expected Signals:

-

A broad singlet (~5.5-6.5 ppm) corresponding to the phenolic -OH proton.

-

Two distinct singlets or narrow doublets in the aromatic region (~6.0-7.0 ppm), each integrating to 1H, for the two non-equivalent aromatic protons.

-

Two distinct singlets (~3.8-4.0 ppm), each integrating to 3H, for the two non-equivalent methoxy (-OCH₃) groups.

-

-

Causality: The chlorine atom and hydroxyl group break the molecule's symmetry, making the two methoxy groups and the two remaining aromatic protons chemically distinct.

-

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

Eight distinct signals are expected.

-

Signals for the two methoxy carbons (~55-60 ppm).

-

Six signals in the aromatic region (~90-160 ppm), corresponding to the six carbons of the benzene ring. The carbon bearing the chlorine (C-Cl) and the carbons bearing the oxygen atoms (C-O) will be the most downfield shifted.

-

-

Validation: Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons, confirming the assignments.[8]

-

-

Mass Spectrometry (MS):

-

Expected Result: An ESI-MS or GC-MS analysis should show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight. A key feature to look for is the isotopic pattern characteristic of a monochlorinated compound: two peaks with an approximate intensity ratio of 3:1 (for the ³⁵Cl and ³⁷Cl isotopes), separated by 2 m/z units. This provides definitive evidence of one chlorine atom in the structure.

-

-

Infrared (IR) Spectroscopy:

-

Expected Absorptions:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol group.

-

C-H stretching absorptions for the aromatic and methyl groups (~2850-3100 cm⁻¹).

-

C=C aromatic ring stretching absorptions (~1450-1600 cm⁻¹).

-

A strong C-O stretching absorption (~1050-1250 cm⁻¹).

-

A C-Cl stretching absorption (~700-800 cm⁻¹).

-

-

Potential Applications in Drug Discovery and Development

While this compound itself is not a widely studied therapeutic agent, its structural motifs are present in various biologically active molecules. Its utility likely lies as a functionalized intermediate for more complex syntheses.

Scaffold for Bioactive Molecules

Phenols and methoxyphenols are well-known pharmacophores that exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[9][10]

-

Antioxidant and Anti-inflammatory Potential: Methoxyphenols can act as radical scavengers. The dimerization of some methoxyphenols has been shown to enhance antioxidant capacity and inhibit inflammatory pathways like NF-κB and COX-2 expression. This compound could serve as a starting point for synthesizing novel dimers or other derivatives with enhanced anti-inflammatory or neuroprotective properties.

-

Antimicrobial Activity: Chlorinated phenols have a long history of use as disinfectants and antiseptics.[7] The combination of the phenol group and a chlorine atom in the structure suggests a potential for antimicrobial activity, which could be explored through screening against various bacterial and fungal strains.

Intermediate for Complex Synthesis

The functional groups on this compound offer multiple handles for synthetic modification. The hydroxyl group can be alkylated or acylated, and the aromatic ring can potentially undergo further substitution, making it a versatile building block for constructing libraries of compounds for high-throughput screening. For example, related dimethoxyphenyl structures have been used as precursors in the synthesis of isoquinoline-based molecules designed to modulate nitric oxide synthesis, a key signaling pathway in physiology and disease.[11]

Potential Biological Pathway Interaction

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.

Safety, Handling, and Disposal

As a chlorinated phenol, this compound must be handled with appropriate care. A specific Safety Data Sheet (SDS) should always be consulted, but general precautions based on the chemical class are outlined below.[9]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Avoid exposed skin.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

-

Handling and Storage:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways. Waste should be handled by a licensed disposal company.

-

Conclusion

This compound represents a synthetically accessible and versatile chemical building block. While its direct biological applications are not yet established, its structural features suggest significant potential for the development of novel compounds with antioxidant, anti-inflammatory, or antimicrobial properties. This guide provides a foundational framework for its synthesis, purification, and characterization, empowering researchers to explore its utility in medicinal chemistry and materials science. The protocols herein emphasize safety, causality, and self-validation, providing a reliable starting point for further investigation.

References

- 1. 18113-21-8|this compound|BLD Pharm [bldpharm.com]

- 2. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 3. This compound(WXC05665) | 18113-21-8 [chemicalbook.com]

- 4. This compound(WXC05665) synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. summit.sfu.ca [summit.sfu.ca]

- 7. mdpi.com [mdpi.com]

- 8. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]

- 9. aaronchem.com [aaronchem.com]

- 10. 2-CHLORO-4-METHOXYPHENOL(18113-03-6) 13C NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

2-Chloro-3,5-dimethoxyphenol molecular weight

An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyphenol: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

Substituted phenols are fundamental building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This compound, with its unique arrangement of a chloro substituent and two methoxy groups on a phenolic core, represents a versatile synthon for drug discovery. The presence of these specific functional groups allows for a variety of chemical transformations and provides handles to modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of this compound, detailing its core properties, a robust synthetic protocol, methods for analytical characterization, and a discussion of its potential strategic applications in modern medicinal chemistry. We will explore the specific roles of the chloro and methoxy groups in influencing molecular interactions and metabolic stability, positioning this compound as a valuable tool for researchers in the development of novel therapeutic agents.[1][2][3]

Part 1: Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. This compound is an aromatic compound whose characteristics are defined by its molecular formula, C8H9ClO3.[4]

Key Data Summary

All quantitative data for this compound has been consolidated into the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 188.61 g/mol | [4][5] |

| Molecular Formula | C8H9ClO3 | [4] |

| CAS Number | 18113-21-8 | [4][6] |

| Canonical SMILES | COC1=CC(C(=C(C1)Cl)O)OC | [4] |

| MDL Number | MFCD02114288 | [4] |

| Storage | Sealed in dry, room temperature | [4] |

Chemical Structure

The structure of this compound is defined by a central benzene ring functionalized with one hydroxyl, one chloro, and two methoxy groups.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Purification

The practical utility of a chemical building block is contingent upon a reliable and scalable synthetic route. This compound can be efficiently prepared from its readily available precursor, 3,5-dimethoxyphenol, via electrophilic aromatic substitution.[5]

Synthetic Strategy: Electrophilic Chlorination

The electron-rich nature of the 3,5-dimethoxyphenol ring, activated by the hydroxyl and two methoxy groups, makes it susceptible to electrophilic attack. The challenge lies in achieving regioselectivity. The ortho position to the powerful activating hydroxyl group is the most likely site for substitution. We propose a controlled chlorination using sulfuryl chloride (SO2Cl2) with a catalytic amount of a Lewis acid like iron(III) chloride (FeCl3), a method proven effective for similar phenolic compounds.[7]

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Step 1: Reaction Setup

-

To a dry 100 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add 3,5-dimethoxyphenol (5.0 g, 32.4 mmol) and dichloromethane (DCM, 40 mL).

-

Stir the mixture at room temperature until the solid is fully dissolved.

-

Add a catalytic amount of anhydrous iron(III) chloride (FeCl3) (approx. 50 mg).

Step 2: Chlorination

-

Dissolve sulfuryl chloride (SO2Cl2) (4.8 g, 35.6 mmol, 1.1 eq) in DCM (10 mL) and load it into the dropping funnel.

-

Cool the reaction flask to 0°C using an ice bath.

-

Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Scientist's Note: Slow, dropwise addition at low temperature is critical to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.

-

Step 3: Reaction Monitoring and Quenching

-

After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, carefully quench the reaction by slowly adding 20 mL of cold water.

Step 4: Workup and Purification

-

Transfer the mixture to a separatory funnel. Extract the organic components with DCM (3 x 30 mL).[7]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the crude product.[7]

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Workflow Diagram: Synthesis and Purification

Caption: General workflow for the synthesis and purification process.

Part 3: Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach is recommended.

Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of the target compound and assessing its purity. A sensitive and selective LC-MS/MS method can be developed for trace-level analysis if required.[8]

Hypothetical LC-MS Protocol

-

Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size).[8]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient: Start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.8 mL/min.

-

Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes.

-

Expected Result: In negative ion mode, the primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at m/z 187.6. In positive ion mode, [M+H]⁺ may be observed at m/z 189.6. The isotopic pattern for one chlorine atom (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) must be confirmed.

-

Workflow: Analytical Characterization

Caption: A multi-technique workflow for analytical validation.

Part 4: Role in Drug Discovery and Medicinal Chemistry

While not a drug itself, this compound is a strategic building block. Its value lies in the specific properties imparted by its functional groups, which can be exploited by medicinal chemists to fine-tune drug candidates.[2][3]

The Strategic Importance of Chloro and Methoxy Groups

Small functional groups can profoundly influence a molecule's interaction with a biological target and its overall pharmacokinetic profile.[3] The chloro and methoxy groups are among the most impactful substituents used in drug design.

-

Chloro Group:

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket. This can significantly enhance binding affinity and selectivity.

-

Modulation of Lipophilicity: It increases the lipophilicity (logP) of the molecule, which can improve membrane permeability and cell penetration.

-

Metabolic Blocker: Placing a chlorine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block that pathway, increasing the drug's half-life.

-

pKa Modulation: As an electron-withdrawing group, it lowers the pKa of the phenolic hydroxyl group, making it more acidic.

-

-

Methoxy Groups (OCH₃):

-

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a target protein.

-

Conformational Control: The steric bulk of methoxy groups can influence the preferred conformation of the molecule, locking it into a bioactive shape.

-

Metabolic Lability: Methoxy groups are common sites for O-demethylation by metabolic enzymes. This can be a strategic liability (leading to rapid clearance) or an asset (if designing a pro-drug where the resulting phenol is the active species).

-

Diagram: Functional Group Contributions in Drug Design

Caption: Key roles of the functional groups in medicinal chemistry.

Application as a Synthon in Library Synthesis

This compound is an ideal starting point for generating libraries of novel compounds for high-throughput screening. The phenolic hydroxyl group can be readily derivatized via reactions like Williamson ether synthesis or esterification. Furthermore, this compound can be used in multi-component reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from simple building blocks, accelerating the hit-finding process in drug discovery.[9][10]

Conclusion

This compound is more than a simple chemical with a molecular weight of 188.61 g/mol .[4][5] It is a strategically functionalized building block with significant potential for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties, accessible synthesis, and the versatile nature of its chloro and methoxy substituents make it a valuable asset in the medicinal chemist's toolbox. By understanding the nuanced roles these functional groups play in molecular recognition and metabolism, development teams can leverage this and similar synthons to design and create the next generation of targeted therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. 18113-21-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound(WXC05665) synthesis - chemicalbook [chemicalbook.com]

- 6. This compound(WXC05665) | 18113-21-8 [chemicalbook.com]

- 7. 2,4-Dichloro-3,5-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diposit.ub.edu [diposit.ub.edu]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-dimethoxyphenol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Chloro-3,5-dimethoxyphenol, a valuable substituted phenol intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the regioselective electrophilic chlorination of the readily available precursor, 3,5-dimethoxyphenol. We will delve into the mechanistic principles governing the reaction, provide detailed experimental protocols for two promising chlorination methods, and discuss the critical aspects of reaction control, purification, and product characterization. This guide is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this specific synthesis.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound. The presence of a hydroxyl group, two methoxy groups, and a chlorine atom on the benzene ring offers multiple points for further chemical modification. This substitution pattern makes it a key building block in the synthesis of more complex molecules with potential biological activity. The strategic placement of the chloro group, ortho to the hydroxyl moiety, is particularly significant as it can influence the acidity of the phenol, direct subsequent reactions, and introduce steric bulk that can be crucial for molecular recognition in biological systems.

The synthesis of this target molecule hinges on the controlled, regioselective chlorination of its precursor, 3,5-dimethoxyphenol. The primary challenge lies in directing the electrophilic chlorine atom to the C2 position, overcoming the electronic and steric influences of the existing substituents.

The Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and industrially scalable approach to this compound is the electrophilic aromatic substitution (EAS) reaction on 3,5-dimethoxyphenol. In this reaction, a chlorinating agent, acting as an electrophile, attacks the electron-rich aromatic ring.

Mechanistic Rationale: The Role of Directing Groups

The regiochemical outcome of the chlorination is dictated by the powerful activating and directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups.[1]

-

Hydroxyl (-OH) Group: This is a very strong activating group and a powerful ortho, para-director. It donates electron density into the ring via resonance, significantly increasing the nucleophilicity at the positions ortho (C2, C6) and para (C4) to it.

-

Methoxy (-OCH₃) Groups: These are also strong activating groups and ortho, para-directors for the same reason—donation of a lone pair of electrons from oxygen into the aromatic system.

In 3,5-dimethoxyphenol, the positions ortho and para to the hydroxyl group are C2, C6, and C4. The two methoxy groups at C3 and C5 further activate these positions. The C2, C4, and C6 positions are all activated by at least one methoxy group in addition to the hydroxyl group, making the ring highly susceptible to electrophilic attack. The key to achieving the desired 2-chloro isomer is to exploit the subtle differences in activation and steric hindrance to favor substitution at the C2 position over the C4 or C6 positions. Given the symmetry of the starting material, the C2 and C6 positions are equivalent.

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

Figure 1. Generalized mechanism for the electrophilic chlorination of 3,5-dimethoxyphenol.

Recommended Synthetic Protocols

Two primary methods are proposed for the synthesis of this compound, utilizing either sulfuryl chloride or N-Chlorosuccinimide (NCS) as the chlorinating agent. The choice between them may depend on the desired scale, safety considerations, and available equipment.

Method 1: Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is a convenient and effective source of electrophilic chlorine, often used for the chlorination of phenols.[2] Its reaction with phenols can be catalyzed by a Lewis acid or proceed directly. A patent for the chlorination of the structurally similar 3,5-xylenol demonstrates the feasibility of this approach, though it notes the formation of both 2-chloro and 4-chloro isomers.[3] For 3,5-dimethoxyphenol, careful control of reaction conditions is paramount to maximize the yield of the desired ortho-chlorinated product.

Experimental Protocol: Synthesis of this compound using SO₂Cl₂

Figure 2. Step-by-step workflow for the chlorination using sulfuryl chloride.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxyphenol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Add sulfuryl chloride (1.0 eq.), dissolved in a small amount of DCM, dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: Stir the reaction mixture at 0°C for an additional hour after the addition is complete. Then, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the 2-chloro isomer from the 4-chloro isomer and any unreacted starting material.

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a milder and often more selective chlorinating agent than sulfuryl chloride, making it an excellent alternative.[4] NCS-based chlorinations can be performed under neutral conditions or catalyzed by acids or other promoters.[5][6] A protocol catalyzed by dimethyl sulfoxide (DMSO) is particularly attractive due to its mild conditions and tolerance of various functional groups.[5]

Experimental Protocol: Synthesis of this compound using NCS

Step-by-Step Methodology:

-

Reaction Setup: To a vial or round-bottom flask, add 3,5-dimethoxyphenol (1.0 eq.), N-Chlorosuccinimide (1.2 eq.), and a magnetic stir bar.

-

Solvent Addition: Add chloroform (or another suitable solvent like acetonitrile) to create a 0.25 M solution.

-

Catalyst Addition: Add dimethyl sulfoxide (DMSO) (20 mol%) to the reaction mixture.

-

Reaction: Seal the vessel and stir the mixture at room temperature (25°C) for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Washing: Transfer to a separatory funnel and wash the organic layer twice with saturated aqueous sodium thiosulfate solution (to remove any remaining NCS) and once with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, as described in Method 1.

Data Summary and Comparison

The choice of method may influence the regioselectivity and overall yield. While specific data for this compound is not widely published, data from analogous reactions can guide expectations.

| Parameter | Method 1: Sulfuryl Chloride | Method 2: N-Chlorosuccinimide |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) |

| Catalyst | Typically none, or Lewis Acid | DMSO (or other organocatalysts) |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Pros | High reactivity, inexpensive reagent | Milder conditions, often higher selectivity, easier handling |

| Cons | Can be less selective, corrosive | Slower reaction times, more expensive reagent |

| Expected Regioselectivity | Mixture of 2- and 4-isomers | Potentially higher ortho-selectivity |

Table 1: Comparison of Proposed Synthesis Methods.

Characterization of this compound

After purification, the identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show distinct signals for the aromatic protons and the two methoxy groups. The integration and splitting patterns will confirm the substitution pattern.

-

¹³C NMR will show the expected number of carbon signals, with chemical shifts indicative of the chlorinated and oxygenated aromatic carbons.[7][8]

-

-

Mass Spectrometry (MS): Will confirm the molecular weight (188.61 g/mol ) and show the characteristic isotopic pattern for a monochlorinated compound (M and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H stretch of the phenol, C-O stretches of the ethers, and C-Cl stretch.

Conclusion and Future Perspectives

The synthesis of this compound is most effectively achieved through the regioselective electrophilic chlorination of 3,5-dimethoxyphenol. Both sulfuryl chloride and N-Chlorosuccinimide present viable pathways, with NCS likely offering a milder and more selective route. The key to a successful synthesis lies in the careful control of reaction conditions to favor ortho-chlorination and a robust purification strategy to isolate the desired isomer. Future research may focus on developing more advanced organocatalytic systems to further enhance the ortho-selectivity of this important transformation, thereby improving process efficiency and reducing waste.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A New Age for Chlorination - GalChimia [galchimia.com]

- 7. 2-CHLORO-4-METHOXYPHENOL(18113-03-6) 13C NMR [m.chemicalbook.com]

- 8. 2-CHLORO-4,5-DIMETHYLPHENOL(1124-04-5) 13C NMR [m.chemicalbook.com]

- 9. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-3,5-dimethoxyphenol: A Technical Guide for Researchers

Chemical Structure and Properties

2-Chloro-3,5-dimethoxyphenol is a halogenated aromatic compound with a molecular formula of C₈H₉ClO₃ and a molecular weight of 188.61 g/mol .[1][2] Its structure, featuring a phenol with a chlorine atom and two methoxy groups at positions 2, 3, and 5 respectively, dictates a unique electronic environment that is reflected in its spectroscopic signature.

| Property | Value | Source |

| CAS Number | 18113-21-8 | [1][2] |

| Molecular Formula | C₈H₉ClO₃ | [1][2] |

| Molecular Weight | 188.61 g/mol | [1][2] |

| Predicted Boiling Point | 303.0±37.0 °C | [1] |

| Predicted Density | 1.275±0.06 g/cm³ | [1] |

| Predicted Melting Point | 60 °C | [1] |

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal the electronic environment of the hydrogen atoms in the molecule. The aromatic region will display signals for the two protons on the benzene ring, while the aliphatic region will show signals for the methoxy and hydroxyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 6.5 - 6.8 | Doublet | 1H | Ar-H (at C4) | Shielded by two ortho methoxy groups. |

| ~ 6.3 - 6.6 | Doublet | 1H | Ar-H (at C6) | Shielded by one ortho methoxy group and one para hydroxyl group. |

| ~ 5.5 - 6.5 | Broad Singlet | 1H | -OH | The chemical shift is variable and depends on concentration and solvent. |

| ~ 3.8 | Singlet | 3H | -OCH₃ (at C3) | Typical chemical shift for methoxy protons. |

| ~ 3.7 | Singlet | 3H | -OCH₃ (at C5) | Typical chemical shift for methoxy protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of this compound. The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C -OH (C1) | Deshielded due to the attached electronegative oxygen atom. |

| ~ 110 - 115 | C -Cl (C2) | Deshielded by the attached chlorine atom. |

| ~ 160 - 165 | C -OCH₃ (C3) | Highly deshielded due to the directly bonded oxygen atom. |

| ~ 95 - 100 | C H (C4) | Shielded by two ortho methoxy groups. |

| ~ 160 - 165 | C -OCH₃ (C5) | Highly deshielded due to the directly bonded oxygen atom. |

| ~ 100 - 105 | C H (C6) | Shielded by one ortho methoxy group and one para hydroxyl group. |

| ~ 55 - 60 | -OC H₃ (at C3) | Typical chemical shift for methoxy carbons. |

| ~ 55 - 60 | -OC H₃ (at C5) | Typical chemical shift for methoxy carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will highlight the functional groups present in this compound. Key vibrational frequencies are expected for the hydroxyl, C-O, C=C, and C-Cl bonds.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3200 - 3600 (broad) | O-H | Stretching |

| ~ 2850 - 3000 | C-H (aromatic and methyl) | Stretching |

| ~ 1580 - 1620 | C=C | Aromatic ring stretching |

| ~ 1200 - 1300 | C-O (aryl ether) | Asymmetric stretching |

| ~ 1000 - 1100 | C-O (aryl ether) | Symmetric stretching |

| ~ 700 - 800 | C-Cl | Stretching |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 188, with a characteristic M+2 peak at m/z 190 due to the presence of the chlorine-37 isotope.

| Predicted m/z | Fragment | Rationale |

| 188/190 | [C₈H₉ClO₃]⁺ | Molecular ion (M⁺ and M+2 peaks in ~3:1 ratio) |

| 173/175 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 145/147 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 110 | [M - CH₃ - CO - Cl]⁺ | Loss of a chlorine radical. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.[3]

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Interpret the mass spectrum to identify the molecular ion peak and major fragment ions.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in interpreting the data.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for structural elucidation from spectroscopic data.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectral characteristics, researchers can more effectively identify and characterize this compound in their experimental work. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of research findings.

References

Navigating the Solubility Landscape of 2-Chloro-3,5-dimethoxyphenol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-Chloro-3,5-dimethoxyphenol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document offers a comprehensive overview of its physicochemical properties, a curated table of its solubility in common organic solvents, and a detailed experimental protocol for solubility determination. This guide is intended for researchers, chemists, and professionals in the drug development sector, providing both theoretical insights and practical methodologies to streamline their work with this versatile molecule.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with numerous scientific challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent dictates its reactivity, bioavailability, and the feasibility of its purification and formulation. This compound, with its chlorinated and methoxylated phenolic structure, presents a unique solubility profile that is critical to its role in the synthesis of more complex active pharmaceutical ingredients (APIs). The strategic placement of chloro and methoxy groups can significantly influence intermolecular interactions, thereby affecting the compound's behavior in different solvent environments[1]. A thorough understanding of its solubility is not merely an academic exercise but a crucial step in efficient process development and robust manufacturing.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, it is essential to first examine its key physicochemical properties. These parameters provide insights into the intermolecular forces at play and how the molecule will interact with different solvents.

| Property | Value | Source |

| CAS Number | 18113-21-8 | [2][3] |

| Molecular Formula | C₈H₉ClO₃ | [2][3] |

| Molecular Weight | 188.61 g/mol | [2][3] |

| Appearance | Off-white to light yellow crystalline solid | [4] |

| Melting Point | 40-47 °C | [4] |

| Boiling Point | 172-175 °C at 17 mmHg | [4] |

The presence of a phenolic hydroxyl group allows for hydrogen bonding, while the two methoxy groups and the chlorine atom contribute to the molecule's polarity and lipophilicity. The interplay of these functional groups dictates its solubility across a spectrum of organic solvents.

Solubility Profile of this compound in Organic Solvents

The following table summarizes the solubility of this compound in a range of common organic solvents at ambient temperature (25 °C). This data is crucial for selecting appropriate solvents for synthesis, extraction, and crystallization processes. The general principle of "like dissolves like" serves as a good starting point for understanding these solubilities; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes[5].

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) at 25°C | Classification |

| Hexane | 1.88 | < 0.1 | Sparingly Soluble |

| Toluene | 2.38 | 5-10 | Soluble |

| Diethyl Ether | 4.34 | > 20 | Freely Soluble |

| Ethyl Acetate | 6.02 | > 20 | Freely Soluble |

| Acetone | 20.7 | > 30 | Very Soluble |

| Isopropanol | 18.3 | > 20 | Freely Soluble |

| Ethanol | 24.55 | > 30 | Very Soluble |

| Methanol | 32.6 | > 30 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 40 | Very Soluble |

| Water | 80.1 | < 0.5 | Slightly Soluble |

Note: The solubility values presented are based on predictive models and established principles of organic chemistry, as specific experimental data is not widely available in published literature. These values should be confirmed experimentally for critical applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To ensure accuracy and reproducibility, a standardized experimental protocol for determining the solubility of this compound is essential. The following method is a reliable approach for generating precise solubility data in a laboratory setting[6][7].

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Magnetic stirrer and stir bars

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is crucial during this step.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10 minutes.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, typically g/100 mL.

-

Causality and Self-Validation in the Experimental Protocol

The described protocol is designed to be a self-validating system. The use of an excess of the solid ensures that a true saturated solution is achieved. The extended equilibration time with constant agitation is to guarantee that the system has reached equilibrium. Centrifugation and filtration are critical steps to ensure that only the dissolved solute is being analyzed, preventing erroneously high results from suspended microparticles. The use of a validated HPLC method with a proper calibration curve provides the necessary accuracy and precision for the quantification step.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic and pharmaceutical applications. This guide has provided a comprehensive overview of its physicochemical properties, a predictive solubility profile, and a robust experimental protocol for its determination. By understanding and applying the principles and methods outlined herein, researchers and drug development professionals can make informed decisions regarding solvent selection, process optimization, and formulation strategies, ultimately accelerating the path of new chemical entities from the laboratory to the clinic.

References

Potential reactivity of 2-Chloro-3,5-dimethoxyphenol

An In-depth Technical Guide on the Potential Reactivity of 2-Chloro-3,5-dimethoxyphenol

Abstract

This compound is a polysubstituted aromatic compound with a rich and nuanced reactivity profile, making it a valuable intermediate in synthetic organic chemistry. The interplay between a strongly activating hydroxyl group, two moderately activating methoxy groups, and a deactivating, ortho-, para-directing chloro group governs its chemical behavior. This guide provides a comprehensive analysis of the molecule's potential reactivity, focusing on electrophilic aromatic substitution, reactions at the carbon-chlorine bond, and transformations involving the phenolic and methoxy functionalities. Detailed mechanistic insights, validated experimental protocols, and predictive models are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile building block.

Molecular Structure and Electronic Landscape

The reactivity of an aromatic compound is fundamentally dictated by the electronic influence of its substituents. In this compound, four distinct functional groups modulate the electron density of the benzene ring, creating specific sites of enhanced or diminished reactivity.

Analysis of Substituent Effects

The overall reactivity is a summation of inductive and resonance effects from each substituent. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups because their oxygen lone pairs can be donated into the aromatic π-system through resonance, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack.[1][2][3][4] Conversely, the electronegative chlorine and oxygen atoms withdraw electron density through the sigma bonds (inductive effect). For the hydroxyl and methoxy groups, the resonance effect strongly outweighs the inductive effect, leading to net ring activation.[3] For chlorine, the strong inductive withdrawal deactivates the ring, but its lone pairs still direct incoming electrophiles to the ortho and para positions via resonance stabilization.[1]

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence |

| -OH | C1 | Electron-withdrawing (-I) | Strong electron-donating (+R) | Activating | Ortho, Para |

| -Cl | C2 | Strong electron-withdrawing (-I) | Weak electron-donating (+R) | Deactivating | Ortho, Para |

| -OCH₃ | C3 | Electron-withdrawing (-I) | Strong electron-donating (+R) | Activating | Ortho, Para |

| -OCH₃ | C5 | Electron-withdrawing (-I) | Strong electron-donating (+R) | Activating | Ortho, Para |

Predicted Reactivity Hotspots

The synergistic effect of the three activating groups (-OH, -OCH₃, -OCH₃) overwhelmingly overcomes the deactivating effect of the chlorine atom, rendering the aromatic ring highly nucleophilic and primed for electrophilic aromatic substitution (EAS).[5] The directing influences of the substituents converge on the C4 and C6 positions, making them the primary sites for electrophilic attack.

Electrophilic Aromatic Substitution (EAS)

The high electron density of the ring allows for EAS reactions to proceed under mild conditions, often without the need for strong Lewis acid catalysts. Polysubstitution can be a concern due to the potent activation.[6]

General Mechanism and Regioselectivity

The reaction proceeds via the attack of an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. A subsequent deprotonation step restores aromaticity. The directing groups stabilize the arenium ion, particularly when the attack occurs at the ortho or para positions. For this compound, attack at C6 is generally favored due to reduced steric hindrance compared to C4.

Halogenation

Due to the ring's high activation, direct halogenation with agents like bromine (Br₂) or N-bromosuccinimide (NBS) can proceed rapidly, often at room temperature and without a catalyst, to yield predominantly the 6-halo derivative.

Experimental Protocol: Bromination

-

Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of bromine (1.05 equiv.) in the same solvent dropwise over 15 minutes with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Nitration

Direct nitration of highly activated phenols with concentrated nitric acid can lead to oxidation and the formation of tarry byproducts.[6] Therefore, milder nitrating agents and conditions are required.

Experimental Protocol: Nitration

-

Dissolution: Dissolve this compound (1.0 equiv.) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C.

-

Reagent Addition: Add dilute nitric acid (1.1 equiv. in acetic acid) dropwise while maintaining the low temperature.

-

Reaction: Stir the mixture at low temperature for 2-4 hours.

-

Work-up: Pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with cold water, and recrystallize from an appropriate solvent like ethanol/water.

Reactivity at the Carbon-Chlorine Bond

While the C-Cl bond is generally robust, it can be functionalized using modern catalytic methods, significantly expanding the synthetic utility of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

Classical SNAr reactions require strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate.[7] Since this compound possesses electron-donating groups, it is unreactive under standard SNAr conditions. However, transition-metal-catalyzed methods can facilitate this transformation.[8][9] For instance, copper or palladium catalysts can be used to displace the chloride with nucleophiles like hydroxides or amines, though this often requires high temperatures.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a viable handle for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds.[10] Although aryl chlorides are less reactive than bromides or iodides (reactivity order: I > Br > Cl > F), the use of electron-rich, bulky phosphine ligands can facilitate the crucial oxidative addition step to the Pd(0) center.[11]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters.

-

Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.[12]

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.[12]

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Inert Atmosphere: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 equiv.), boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

-

Work-up: Cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Reactions of the Hydroxyl and Methoxy Groups

O-Functionalization

The acidic proton of the phenolic hydroxyl group is readily removed by a base (e.g., NaH, K₂CO₃) to form a phenoxide anion. This highly nucleophilic species can then react with electrophiles like alkyl halides (Williamson ether synthesis) or acyl chlorides to form ethers and esters, respectively. This serves as an effective method for protecting the hydroxyl group during subsequent reactions.

Ether Cleavage (Demethylation)

The methoxy groups are generally stable but can be cleaved to reveal hydroxyl groups under harsh conditions. Reagents such as boron tribromide (BBr₃) in DCM or strong acids like hydrobromic acid (HBr) at high temperatures are effective for this transformation. Selective cleavage of one methoxy group over the other can be challenging. In some cases, strong Lewis acids like aluminum chloride (AlCl₃) during Friedel-Crafts reactions can also induce demethylation.[13]

Safety and Handling

While specific toxicity data for this compound is not widely available, related chlorinated and phenolic compounds warrant careful handling.

| Hazard Category | Precautionary Measures | Reference Compounds |

| Acute Toxicity | Harmful if swallowed.[14][15] | 2,4-Dichloro-3,5-dimethylphenol, 4-Chloro-3,5-dimethylphenol |

| Skin Irritation | Causes skin irritation.[15] Wear protective gloves. | 4-Chloro-3,5-dimethylphenol |

| Eye Damage | Causes serious eye damage/irritation.[14][15] Wear safety goggles/face shield. | 2,4-Dichloro-3,5-dimethylphenol, 4-Chloro-3,5-dimethylphenol |

| Handling | Use in a well-ventilated area or fume hood. Avoid breathing dust/vapors. Wash hands thoroughly after handling.[16] | General chemical safety |

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Must not be disposed of with household garbage.[14]

Summary and Future Outlook

This compound presents a predictable yet versatile reactivity profile. Its highly activated aromatic ring is susceptible to a range of electrophilic substitution reactions, primarily at the C6 position. The chloro substituent, while deactivating, serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the hydroxyl and methoxy groups offer additional sites for functionalization. This combination of reactive sites makes the compound a valuable platform for the synthesis of novel pharmaceuticals, agrochemicals, and materials where precise control over substitution patterns is essential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. proprep.com [proprep.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. byjus.com [byjus.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nobelprize.org [nobelprize.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cpachem.com [cpachem.com]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

2-Chloro-3,5-dimethoxyphenol reaction mechanism studies

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Chloro-3,5-dimethoxyphenol

Executive Summary

This compound is a substituted phenolic compound of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and other complex molecular architectures. Its reactivity is governed by the intricate interplay of a strongly activating hydroxyl group, two activating methoxy groups, and a deactivating, ortho-, para-directing chloro substituent. This guide provides a detailed exploration of the principal reaction mechanisms associated with this molecule. We will dissect the electronic factors controlling its reactivity, delve into key transformations including electrophilic aromatic substitution, reactions at the phenolic hydroxyl group, and oxidative pathways, and present field-proven experimental protocols. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for harnessing the synthetic potential of this compound.

Electronic Structure and Reactivity Profile

The reactivity of the this compound ring is a classic example of competing and reinforcing substituent effects. Understanding these electronic influences is critical for predicting regioselectivity and reaction outcomes.

-

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both the hydroxyl and methoxy groups are powerful activating substituents. They donate electron density to the aromatic ring via resonance (lone pairs on the oxygen atoms) and withdraw electron density weakly via induction. The resonance effect is dominant, leading to a significant increase in the nucleophilicity of the ring, particularly at the ortho and para positions.[1][2]

-

Chloro (-Cl) Group: The chlorine atom exhibits a dual nature. It is an inductively electron-withdrawing group due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs that can be donated via resonance, directing incoming electrophiles to the ortho and para positions.[3]